



An In-depth Technical Guide to Pyrrolo[1,2-a]pyrazin-6-ylmethanol

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Compound of Interest		
Compound Name:	Pyrrolo[1,2-a]pyrazin-6-ylmethanol	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **pyrrolo[1,2-a]pyrazin-6-ylmethanol**, a heterocyclic compound of interest in medicinal chemistry. The guide covers its systematic IUPAC nomenclature, physicochemical properties, and includes a diagrammatic representation of a conceptual synthetic pathway.

IUPAC Nomenclature

The systematic name for the compound is (pyrrolo[1,2-a]pyrazin-6-yl)methanol. This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for the nomenclature of organic compounds.

A breakdown of the name construction is as follows:

- Pyrrolo[1,2-a]pyrazine: This is the name of the parent heterocyclic system. It describes a
 fused ring structure where a pyrrole ring is fused to a pyrazine ring. The "[1,2-a]" designation
 specifies the mode of fusion between the two rings. The numbering of the atoms in this fused
 system is standardized, as depicted in the diagram below. PubChem provides the IUPAC
 name for this parent heterocycle as pyrrolo[1,2-a]pyrazine[1].
- -6-yl: This suffix indicates that the parent heterocycle is a substituent attached to another group, and the point of attachment is at position 6 of the pyrrolo[1,2-a]pyrazine ring.



methanol: This part of the name denotes a methyl alcohol (CH₃OH) group. In this context, it signifies that the pyrrolo[1,2-a]pyrazin-6-yl group is attached to the carbon atom of a methanol moiety, replacing one of its hydrogen atoms. An alternative and equally valid systematic name would be 1-(pyrrolo[1,2-a]pyrazin-6-yl)methanol.

The name "(pyrrolo[1,2-a]pyrazin-6-yl)methanol" is listed as a synonym for this compound in chemical databases[2]. The fundamental principles of naming alcohols involve identifying the longest carbon chain containing the hydroxyl (-OH) group and using the "-ol" suffix[3][4]. When the -OH group is part of a substituent, it can be named as "hydroxy," for instance, a -CH₂OH group can be termed a "hydroxymethyl" substituent.

Physicochemical Properties

The key physicochemical properties of **pyrrolo[1,2-a]pyrazin-6-ylmethanol** are summarized in the table below. This data is crucial for researchers in drug development for predicting the compound's behavior in biological systems.

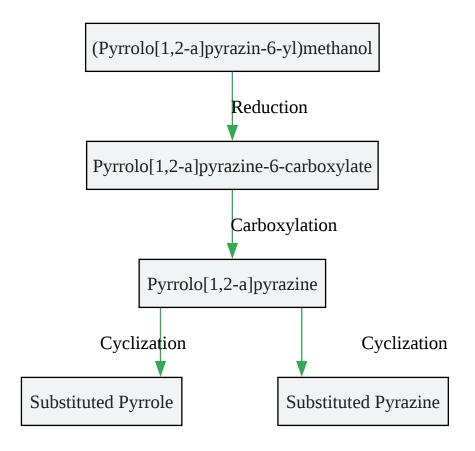
Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	[2]
Molecular Weight	148.16 g/mol	[2]
CAS Registry Number	158945-88-1	[2]
Topological Polar Surface Area	37.5 Ų	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

Conceptual Synthetic Pathway

A general synthetic approach to **pyrrolo[1,2-a]pyrazin-6-ylmethanol** can be conceptualized. A plausible method involves the construction of the pyrrolo[1,2-a]pyrazine core followed by



functionalization at the 6-position, or carrying the required functional group through the synthesis. A possible retrosynthetic analysis is depicted below.



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Caption: A conceptual retrosynthetic pathway for (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

Experimental Protocol: Reduction of a Carboxylate Ester

This is a generalized protocol for the reduction of a methyl or ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate to yield (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

- Dissolution: Dissolve the pyrrolo[1,2-a]pyrazine-6-carboxylate starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice bath.



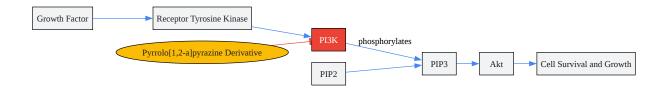
- Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to the cooled solution with stirring. The amount of reducing agent should be in stoichiometric excess (typically 1.5 to 2 equivalents).
- Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow, sequential addition of water and then a sodium hydroxide solution, while maintaining the low temperature.
- Workup: Allow the mixture to warm to room temperature and then filter it to remove the inorganic salts.
- Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure (pyrrolo[1,2-a]pyrazin-6-yl)methanol.

Signaling Pathways and Biological Activity

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have been investigated for their potential as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, certain pyrrolopyrazines have been explored as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth, proliferation, and survival. Inhibition of the PI3K/Akt/mTOR signaling pathway is a major area of research in cancer therapy.

A simplified representation of a hypothetical signaling pathway where a pyrrolo[1,2-a]pyrazine derivative might act is shown below.





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Caption: Hypothetical inhibition of the PI3K signaling pathway by a pyrrolo[1,2-a]pyrazine derivative.

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